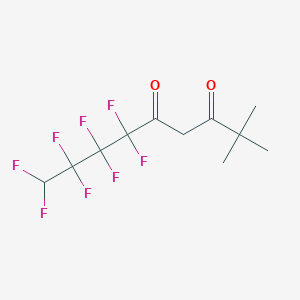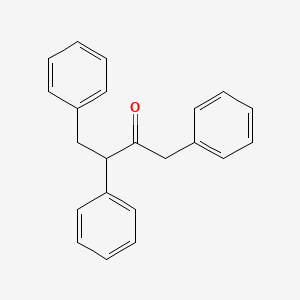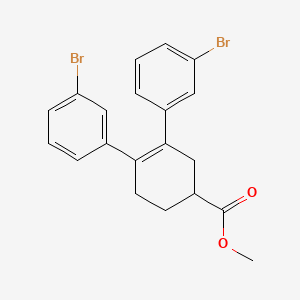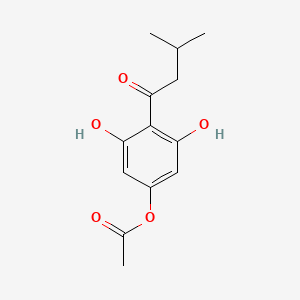![molecular formula C47H80O2 B14514865 4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 62747-48-2](/img/structure/B14514865.png)
4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]: is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic groups connected by a propane-2,2-diyl bridge, with each phenolic group further substituted by two 2,4,4-trimethylpentan-2-yl groups. It is often used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] typically involves the condensation of phenolic compounds with appropriate alkylating agents. One common method involves the reaction of 2,6-bis(2,4,4-trimethylpentan-2-yl)phenol with propane-2,2-diyl dichloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] is utilized in various scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of high-performance materials, such as resins and coatings, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] involves its interaction with molecular targets through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The compound’s bulky substituents provide steric hindrance, influencing its reactivity and interaction with other molecules. Pathways involved may include antioxidant mechanisms and inhibition of oxidative stress-related processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Isopropylidenediphenol (Bisphenol A): Similar in structure but lacks the bulky alkyl substituents.
4,4’-Propane-2,2-diylbis(2,6-dimethylphenol): Similar core structure but with smaller alkyl groups.
2,2-Bis(4-hydroxycyclohexyl)propane: Contains cyclohexyl groups instead of alkyl chains.
Uniqueness
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] is unique due to its large and bulky alkyl substituents, which provide enhanced stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials with long-term durability.
Eigenschaften
CAS-Nummer |
62747-48-2 |
|---|---|
Molekularformel |
C47H80O2 |
Molekulargewicht |
677.1 g/mol |
IUPAC-Name |
4-[2-[4-hydroxy-3,5-bis(2,4,4-trimethylpentan-2-yl)phenyl]propan-2-yl]-2,6-bis(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C47H80O2/c1-39(2,3)27-43(13,14)33-23-31(24-34(37(33)48)44(15,16)28-40(4,5)6)47(21,22)32-25-35(45(17,18)29-41(7,8)9)38(49)36(26-32)46(19,20)30-42(10,11)12/h23-26,48-49H,27-30H2,1-22H3 |
InChI-Schlüssel |
KGGBKTOGXIJNCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C2=CC(=C(C(=C2)C(C)(C)CC(C)(C)C)O)C(C)(C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)





![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)


